(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form 4-(4-fluorophenyl)thiazole.
Vinylation: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyano group and form the vinyl thiazole intermediate.
Coupling with Benzoate: The final step involves the coupling of the vinyl thiazole intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate: Similar structure but lacks the fluorine atom.
(Z)-ethyl 4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a chlorine atom instead of fluorine.
(Z)-ethyl 4-((2-cyano-2-(4-(4-bromophenyl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-ethyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a more potent and selective compound compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIUDLZDLNCXHW-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.